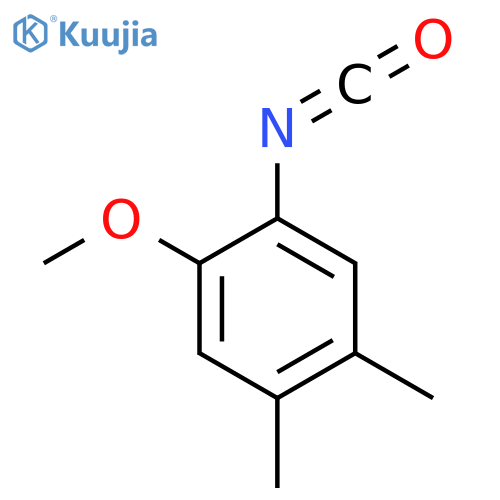Cas no 1368912-77-9 (1-isocyanato-2-methoxy-4,5-dimethylbenzene)

1368912-77-9 structure
商品名:1-isocyanato-2-methoxy-4,5-dimethylbenzene
1-isocyanato-2-methoxy-4,5-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-isocyanato-2-methoxy-4,5-dimethylbenzene
- EN300-1856065
- 1368912-77-9
-
- インチ: 1S/C10H11NO2/c1-7-4-9(11-6-12)10(13-3)5-8(7)2/h4-5H,1-3H3
- InChIKey: KVYJWJXMEJIHOP-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(=CC(C)=C(C)C=1)N=C=O
計算された属性
- せいみつぶんしりょう: 177.078978594g/mol
- どういたいしつりょう: 177.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
1-isocyanato-2-methoxy-4,5-dimethylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1856065-10.0g |
1-isocyanato-2-methoxy-4,5-dimethylbenzene |
1368912-77-9 | 10g |
$4545.0 | 2023-06-03 | ||
| Enamine | EN300-1856065-0.1g |
1-isocyanato-2-methoxy-4,5-dimethylbenzene |
1368912-77-9 | 0.1g |
$653.0 | 2023-09-18 | ||
| Enamine | EN300-1856065-5.0g |
1-isocyanato-2-methoxy-4,5-dimethylbenzene |
1368912-77-9 | 5g |
$3065.0 | 2023-06-03 | ||
| Enamine | EN300-1856065-5g |
1-isocyanato-2-methoxy-4,5-dimethylbenzene |
1368912-77-9 | 5g |
$2152.0 | 2023-09-18 | ||
| Enamine | EN300-1856065-1g |
1-isocyanato-2-methoxy-4,5-dimethylbenzene |
1368912-77-9 | 1g |
$743.0 | 2023-09-18 | ||
| Enamine | EN300-1856065-0.5g |
1-isocyanato-2-methoxy-4,5-dimethylbenzene |
1368912-77-9 | 0.5g |
$713.0 | 2023-09-18 | ||
| Enamine | EN300-1856065-0.25g |
1-isocyanato-2-methoxy-4,5-dimethylbenzene |
1368912-77-9 | 0.25g |
$683.0 | 2023-09-18 | ||
| Enamine | EN300-1856065-2.5g |
1-isocyanato-2-methoxy-4,5-dimethylbenzene |
1368912-77-9 | 2.5g |
$1454.0 | 2023-09-18 | ||
| Enamine | EN300-1856065-1.0g |
1-isocyanato-2-methoxy-4,5-dimethylbenzene |
1368912-77-9 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-1856065-0.05g |
1-isocyanato-2-methoxy-4,5-dimethylbenzene |
1368912-77-9 | 0.05g |
$624.0 | 2023-09-18 |
1-isocyanato-2-methoxy-4,5-dimethylbenzene 関連文献
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1368912-77-9 (1-isocyanato-2-methoxy-4,5-dimethylbenzene) 関連製品
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
